3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
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Overview
Description
3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide typically involves a sequence of reactions starting from readily available precursors. One common method includes the [3 + 2] cycloaddition reaction, followed by functional group modifications to introduce the iodo and sulfonamide groups . The reaction conditions often involve the use of transition-metal catalysts and photoredox reactions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup . The scalability of these methods ensures that the compound can be produced efficiently for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. Additionally, the iodo group can enhance the compound’s binding affinity to target proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonic acid
- 3-Iodo-1-(2-methylpropyl)pyrazole-4-amine
- 3-Iodo-1-(2-methylpropyl)pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and sulfonamide groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLPPIWZIMAOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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